N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide
Description
N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a cycloheptene ring, an oxane ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c17-20(18,13-15-9-5-6-12-19-15)16-11-10-14-7-3-1-2-4-8-14/h7,15-16H,1-6,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTJKWDXFKOLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)CCNS(=O)(=O)CC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of the cycloheptene and oxane intermediates. One common method involves the reaction of cycloheptene with ethylamine to form the intermediate N-[2-(cyclohepten-1-yl)ethyl]amine. This intermediate is then reacted with oxane-2-ylmethanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The cycloheptene and oxane rings provide structural rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but includes a cyclohexene ring and a methoxyphenyl group.
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Another similar compound with a cyclohexene ring and a methoxybenzene group.
Uniqueness
N-[2-(cyclohepten-1-yl)ethyl]-1-(oxan-2-yl)methanesulfonamide is unique due to its combination of a cycloheptene ring, an oxane ring, and a methanesulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
